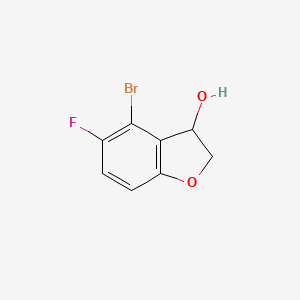
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol, also known as 4-BF-2,3-DHBF, is a synthetic compound that is used in scientific research and laboratory experiments. It belongs to the class of compounds known as benzofurans, which are characterized by the presence of a benzene ring and a furan ring. 4-BF-2,3-DHBF is a versatile compound that has been studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF has been studied for its potential applications in various fields of science. In organic chemistry, it has been used as a reagent for the synthesis of other compounds. In biochemistry, it has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways. In pharmacology, it has been studied for its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in metabolic pathways. Specifically, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF are not fully understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been studied for its potential to modulate the activity of neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF in laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential applications. However, its use is limited by its potential toxicity and the lack of comprehensive understanding of its mechanism of action.
Zukünftige Richtungen
The future of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF is promising, as scientists continue to explore its potential applications in various fields of science. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential as an anti-cancer agent. Additionally, further research into its potential as an inhibitor of enzymes involved in metabolic pathways could lead to new treatments for diseases such as cancer and inflammation. Finally, further research into its potential to modulate the activity of neurotransmitters could lead to new treatments for mental health conditions such as depression and anxiety.
Synthesemethoden
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF can be synthesized through a two-step process. The first step involves the reaction of bromine and fluorine with 2,3-dihydrobenzofuran (2,3-DHBF), which is an aromatic compound containing a benzene ring and a furan ring. This reaction is catalyzed by a base, such as sodium hydroxide, and produces 4-bromo-5-fluoro-2,3-dihydrobenzofuran (4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF). The second step involves the reduction of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF by a reducing agent, such as sodium borohydride. This reaction produces the desired product, 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF.
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-8-4(10)1-2-6-7(8)5(11)3-12-6/h1-2,5,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFNWOYKAKQHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2Br)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

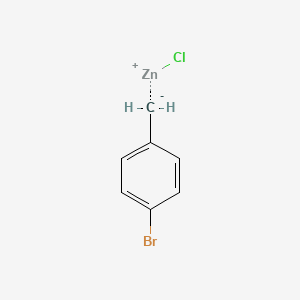
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
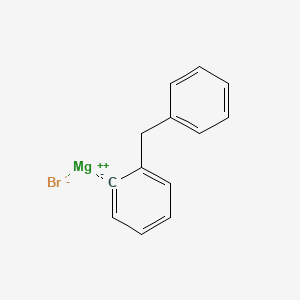

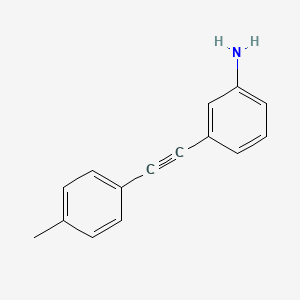
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
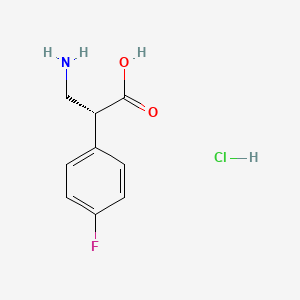
![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)

![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)
![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)